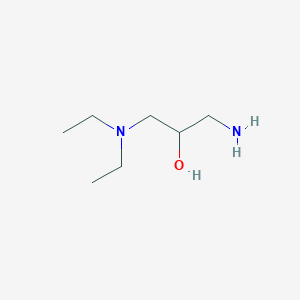

1-Amino-3-(diethylamino)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJMOTVCCRDZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871161 | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-01-6 | |

| Record name | 1-Amino-3-(diethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-diethylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(diethylamino)propan-2-ol, a diamino alcohol with significant potential as a versatile building block in organic synthesis and drug discovery. This document delves into its fundamental chemical and physical properties, detailed synthetic methodologies, and explores its current and potential applications in the pharmaceutical industry. Furthermore, a thorough discussion on safety, handling, and toxicological considerations is presented to ensure its safe and effective utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and novel therapeutic agent development.

Compound Profile and Physicochemical Properties

This compound is a trifunctional molecule featuring a primary amine, a tertiary amine, and a secondary alcohol. This unique combination of functional groups imparts it with a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.

Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 6322-01-6 | [1] |

| Molecular Formula | C₇H₁₈N₂O | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Boiling Point | 84-90 °C at 500-600 mT | [1] |

| Appearance | Expected to be a liquid | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Structural Elucidation

The structure of this compound reveals the strategic placement of its functional groups, which dictates its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of an epoxide. This method is reliable and provides a high yield of the desired product.

Synthetic Route: Epoxide Ring-Opening

A common and efficient method for the preparation of this compound involves the reaction of glycidyldiethylamine with ammonium hydroxide. This reaction is a classic example of an SN2-type ring-opening of an epoxide by an amine.

Sources

A Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of pharmaceutical and chemical synthesis, the utility of a molecule is often defined by its structural versatility. 1-Amino-3-(diethylamino)propan-2-ol, registered under CAS Number 6322-01-6, is a prime example of such a versatile chemical intermediate.[1] This diamino alcohol possesses a unique combination of a primary amine, a tertiary amine, and a secondary hydroxyl group, making it a valuable building block for the synthesis of more complex molecules. Its structural framework is a recurring motif in various biologically active compounds, positioning it as a compound of significant interest for researchers in drug discovery and development. This guide provides an in-depth analysis of its chemical structure, properties, a validated synthesis protocol, and its potential applications in modern medicinal chemistry.

Chemical Identity and Structure

The formal IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as 1-amino-3-(diethylamino)-2-propanol.[2] The core structure consists of a three-carbon propane backbone, functionalized with an amino group at position 1, a hydroxyl group at position 2, and a diethylamino group at position 3.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6322-01-6 | [1][3] |

| Molecular Formula | C₇H₁₈N₂O | [1][3][4] |

| Molecular Weight | 146.23 g/mol | [1][2][3] |

| InChI | 1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 | [2] |

| InChIKey | LEJMOTVCCRDZNE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCN(CC)CC(CN)O |[4] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its functional groups. The presence of two amine groups and a hydroxyl group allows for hydrogen bonding, suggesting moderate solubility in polar solvents. The tertiary amine also imparts basic properties to the molecule.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Liquid | At room temperature. | [2] |

| Boiling Point | 84-90 °C | At reduced pressure (500-600 mT). | [3] |

| Storage Temperature | Room Temperature | |[2] |

Synthesis and Mechanism

Synthetic Pathway

A common and efficient method for synthesizing this compound involves the nucleophilic ring-opening of an epoxide.[3] Specifically, N,N-diethyl-2,3-epoxypropylamine (also known as glycidyldiethylamine) is reacted with an excess of ammonium hydroxide.

Experimental Protocol

The following protocol is a self-validating system for the synthesis of the target compound with a high yield.

-

Preparation: Prepare a solution of 25% (w/w) ammonium hydroxide (25 mL, 159 mmol) and cool it in an ice bath to 0-5 °C.

-

Addition of Reactant: Add glycidyldiethylamine (3.2 g, 24.8 mmol) dropwise to the cold ammonium hydroxide solution over a period of 10 minutes. The controlled addition is crucial to manage the exothermic nature of the epoxide ring-opening.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Following this, allow the mixture to warm to room temperature and continue stirring for an additional 14 hours to ensure the reaction proceeds to completion.[3]

-

Workup and Purification: Evaporate the solvent from the resulting reaction mixture under reduced pressure. The crude product is then purified by distillation (84-90 °C at 500-600 mT) to yield pure 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92% yield).[3]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insight

The synthesis proceeds via an SN2-type nucleophilic attack by the ammonia molecule on one of the carbon atoms of the epoxide ring. The attack occurs at the less sterically hindered terminal carbon, which is a common and predictable outcome in the ring-opening of unsymmetrical epoxides under basic or neutral conditions. This regioselectivity is key to forming the desired 1-amino-2-ol structure.

Applications in Research and Drug Development

Core Utility as a Diamino Alcohol Scaffold

The true value of this compound lies in its trifunctional nature. The primary amine, tertiary amine, and secondary alcohol groups serve as handles for further chemical modification, allowing for the construction of a diverse range of derivatives. This makes it an attractive starting material for combinatorial chemistry and library synthesis in drug discovery programs.

Precursor for Pharmaceutical Agents

While specific drugs directly synthesized from this exact molecule are not broadly documented, its structural class—diamino alcohols—is of high importance in medicinal chemistry.

-

Local Anesthetics: Structurally related amino alcohols and amino amides are known precursors in the synthesis of local anesthetics.[5][] The diethylamino group, in particular, is a feature found in several anesthetic compounds.

-

Protease Inhibitors: Derivatives of 1,3-diamino-2-propanol are valuable chemical intermediates for synthesizing various chemicals, including selected protease inhibitors used in antiviral therapies.[7]

-

Antihistamines & Neurological Agents: The amino alcohol framework is a common feature in many drugs, including antihistamines.[8] Furthermore, related intermediates are involved in the synthesis of histamine H3 receptor antagonists, which are being investigated for treating neurological conditions like sleep disorders and cognitive impairments.[5]

Logical Relationship Diagram

Caption: Potential synthetic pathways from the core scaffold to various drug classes.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to available safety data, this compound is classified with the signal word "Danger".[2]

-

Hazard Statements:

-

Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER/doctor.[2]

-

Conclusion

This compound is a functionally rich and synthetically accessible chemical intermediate. Its trifunctional nature provides multiple avenues for chemical modification, establishing it as a valuable scaffold for the development of novel compounds. For researchers and professionals in drug development, understanding the properties, synthesis, and potential applications of this molecule opens doors to creating diverse chemical libraries and pursuing new therapeutic agents, particularly in the fields of anesthesiology, virology, and neurology.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 1,3-Diamino-2-propanol Source: PubChem URL: [Link]

-

Title: A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings Source: ResearchGate URL: [Link]

-

Title: 1-Propanol, 3-(diethylamino)- Source: NIST WebBook URL: [Link]

-

Title: 3-(Diethylamino)-1-propanol Source: CAS Common Chemistry URL: [Link]

-

Title: The Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) Source: Cheméo URL: [Link]

-

Title: 3-(Diethylamino)-1-propanol Source: PubChem URL: [Link]

-

Title: 1,2-Propanediol, 3-(diethylamino)- Source: US EPA URL: [Link]

-

Title: 1-Propanol, 3-(diethylamino)- Source: NIST WebBook URL: [Link]

- Title: Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives Source: Google Patents URL

-

Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Semantic Scholar URL: [Link]

- Title: Process of preparing n, n-dimethylamino alcohols Source: Google Patents URL

-

Title: 3-Amino-1,2-propanediol 616-30-8 (Isoserinol) Source: Seema Finechem URL: [Link]

Sources

- 1. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL | 6322-01-6 [amp.chemicalbook.com]

- 2. This compound | 6322-01-6 [sigmaaldrich.com]

- 3. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C7H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 7. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]

- 8. seemafinechem.com [seemafinechem.com]

"1-Amino-3-(diethylamino)propan-2-ol" CAS number 6322-01-6

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol (CAS: 6322-01-6)

Foreword: A Senior Application Scientist's Perspective

Welcome to this comprehensive guide on this compound. As a molecule that may not boast widespread name recognition, its true value lies in its structural versatility. In my experience, the most impactful tools in a chemist's arsenal are often not the final, complex products, but the foundational building blocks from which they are constructed. This compound, with its strategically placed primary amine, tertiary amine, and hydroxyl group, represents just such a tool. It is a trifunctional intermediate poised for a multitude of applications, from pharmaceutical scaffolding to polymer science. This guide is structured to provide not just the "what" and "how," but the critical "why"—the causal logic behind its synthesis, handling, and potential applications—to empower researchers and developers in their work.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 6322-01-6) is a diamine propanol derivative. Its structure is characterized by a three-carbon backbone with a primary amine at position 1, a hydroxyl group at position 2, and a diethylamino (tertiary amine) group at position 3. This unique arrangement of functional groups dictates its chemical behavior and potential utility as a reactive intermediate.

The physical and chemical properties are summarized below, providing a foundational dataset for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 6322-01-6 | [1][2][3] |

| Molecular Formula | C₇H₁₈N₂O | [1][3] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 223°C | [4] |

| Mass Spectrometry | m/z 147 ([M+1]⁺) | [1] |

| Purity (Typical) | ~95% | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is efficiently achieved through the nucleophilic ring-opening of an epoxide precursor. This method is reliable and provides a high yield, making it a preferred route for laboratory and potential scale-up production.

Synthesis Workflow: Epoxide Ring-Opening

The primary synthetic route involves the reaction of N,N-Diethyl-2,3-epoxypropylamine (also known as glycidyldiethylamine) with ammonium hydroxide.[1] The underlying principle of this reaction is the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring. This attack is regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon, leading to the desired 1-amino product.

Step-by-Step Experimental Protocol

This protocol is based on a documented synthesis that demonstrates a self-validating system through its high yield and clear procedural steps.[1]

-

Preparation: Prepare a solution of 25% (w/w) ammonium hydroxide (25 mL, 159 mmol) in a reaction vessel equipped with a magnetic stirrer and an ice bath. Cool the solution to 0-5°C.

-

Expertise Note: The use of an ice bath is critical to control the exothermic nature of the epoxide ring-opening reaction, preventing side reactions and ensuring product stability.

-

-

Addition of Reactant: Add glycidyldiethylamine (3.2 g, 24.8 mmol) dropwise to the cold ammonium hydroxide solution over a period of 10 minutes.

-

Expertise Note: Dropwise addition is essential to maintain temperature control and prevent a rapid, uncontrolled reaction.

-

-

Reaction: Stir the reaction mixture at 0-5°C for 1 hour. Subsequently, remove the ice bath and continue stirring at room temperature for 14 hours.

-

Expertise Note: The initial low-temperature phase facilitates controlled initiation, while the extended period at room temperature ensures the reaction proceeds to completion.

-

-

Work-up and Purification: Following the reaction period, evaporate the solvent under reduced pressure. Purify the resulting crude product by distillation (84-90°C at 500-600 mTorr) to yield pure 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92% yield).[1]

-

Trustworthiness Note: The high reported yield of 92% validates the efficiency of this protocol. Distillation is the standard and effective method for purifying liquid products of this volatility.

-

Potential Applications: A Structurally-Informed Perspective

While specific, large-scale applications for this compound are not extensively documented, its molecular architecture makes it a highly promising intermediate in several key areas of chemical and pharmaceutical development. Its utility can be logically inferred from the well-established roles of structurally analogous compounds.

Pharmaceutical Scaffolding

The 1-amino-propan-2-ol motif is a classic pharmacophore, most notably found in the beta-blocker class of drugs used to treat cardiovascular conditions like hypertension.[] The primary amine and the hydroxyl group can be readily functionalized to modulate receptor binding, selectivity, and pharmacokinetic properties.

Sources

"1-Amino-3-(diethylamino)propan-2-ol" molecular weight and formula

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a diamino alcohol that serves as a versatile chemical intermediate and building block in organic synthesis. Its unique structure, featuring a primary amine, a secondary alcohol, and a tertiary amine, provides multiple reactive sites for chemical modification. This trifunctionality makes it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, designed to equip researchers and drug development professionals with the critical knowledge required for its effective use.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in controlled chemical synthesis. The identity and properties of this compound are summarized below.

Molecular Formula and Weight

Structural Information and Identifiers

The structure contains a central propan-2-ol backbone with a primary amino group at the C1 position and a diethylamino group at the C3 position.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

This table summarizes the key physical and chemical properties, which are essential for designing experimental conditions, purification procedures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 6322-01-6 | [1][2][3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 223 °C | [4] |

| InChI Key | LEJMOTVCCRDZNE-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | Room Temperature |

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound before its use in sensitive downstream applications.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) in positive mode, the compound readily protonates at one of its nitrogen atoms.

-

Expected [M+H]⁺: 147.15 m/z[1]

-

Monoisotopic Mass: 146.1419 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra require experimental acquisition, the expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei can be predicted based on the functional groups present.

-

¹H NMR (Predicted):

-

-CH(OH)-: A multiplet around 3.6-4.0 ppm.

-

-CH₂-N(CH₂CH₃)₂: A doublet of doublets adjacent to the chiral center.

-

-CH₂-NH₂: A doublet adjacent to the chiral center.

-

-N(CH₂CH₃)₂: A quartet around 2.5-2.8 ppm.

-

-N(CH₂CH₃)₂: A triplet around 1.0-1.2 ppm.

-

-NH₂ and -OH: Broad singlets, chemical shift is solvent and concentration-dependent.

-

-

¹³C NMR (Predicted):

-

-CH(OH)-: ~65-70 ppm

-

-CH₂-N(Et)₂: ~55-60 ppm

-

-CH₂-NH₂: ~45-50 ppm

-

-N(CH₂CH₃)₂: ~47-52 ppm

-

-N(CH₂CH₃)₂: ~10-15 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

O-H stretch (alcohol): A broad peak around 3300-3500 cm⁻¹.

-

N-H stretch (primary amine): Two sharp peaks around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the 2850-2970 cm⁻¹ region.

-

N-H bend (primary amine): A peak around 1590-1650 cm⁻¹.

-

C-O stretch (secondary alcohol): A strong peak around 1050-1100 cm⁻¹.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic ring-opening of an epoxide. This method is efficient and provides a high yield of the desired product.

Principle of Synthesis: Epoxide Ring-Opening

The core of the synthesis is the reaction between 2,3-epoxy-N,N-diethyl-propylamine (glycidyldiethylamine) and a nitrogen nucleophile. The use of ammonia or an ammonia equivalent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the 1-amino-2-ol structure. This regioselectivity is a hallmark of epoxide ring-opening reactions under neutral or basic conditions.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[1]

Materials:

-

Glycidyldiethylamine (2,3-epoxy-N,N-diethyl-propylamine)

-

Ammonium hydroxide (25% w/w aqueous solution)

-

Ice/water bath

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, cool 25 mL (159 mmol) of 25% (w/w) ammonium hydroxide to 0-5 °C using an ice bath.

-

Causality: The reaction is exothermic. Starting at a low temperature controls the reaction rate, prevents overheating, and minimizes potential side reactions such as the formation of di- and tri-substituted products.

-

-

Addition of Epoxide: Add 3.2 g (24.8 mmol) of glycidyldiethylamine dropwise to the cold, stirring ammonium hydroxide solution over a period of 10 minutes.

-

Causality: Dropwise addition ensures that the concentration of the epoxide remains low, further helping to control the exotherm and improve selectivity for the primary amine product.

-

-

Reaction Progression: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 14 hours.

-

Causality: The initial low-temperature phase allows for controlled initiation of the ring-opening. The extended period at room temperature ensures the reaction proceeds to completion.

-

-

Work-up and Purification: Concentrate the reaction mixture using a rotary evaporator to remove excess ammonia and water.

-

Final Purification: Purify the resulting crude product by distillation (84-90 °C at 500-600 mTorr) to yield pure this compound.

-

Expected Yield: ~92%[1]

-

Self-Validation: The purity of the final product should be confirmed by GC-MS and NMR spectroscopy as described in Section 2.0.

-

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable scaffold for building molecular complexity. Its derivatives have been explored for various therapeutic applications.

Intermediate in Pharmaceutical Synthesis

This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs). The primary amine can be acylated, alkylated, or used in reductive amination, while the secondary alcohol can be esterified, etherified, or oxidized.

-

Adrenergic Beta-Receptor Antagonists: The general structure of many beta-blockers consists of an aryloxypropanolamine moiety. While not a direct precursor to all of them, derivatives of 1-amino-propan-2-ol are central to this class of drugs. Pharmacological studies on related structures like 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride have demonstrated their action as adrenergic beta-receptor blocking agents.

-

Local Anesthetics: The diethylamino group is a common feature in many local anesthetics. The synthesis of novel anesthetic agents can involve the modification of the primary amine and hydroxyl groups of this scaffold.

-

Antiviral and Protease Inhibitors: Diamino alcohol backbones are important structural motifs in a variety of protease inhibitors, which are used in treating retroviral infections.

-

Smooth Muscle Relaxants: A study has shown that derivatives of 1,3-diaminopropan-2-ols exhibit relaxant activity on isolated rat tracheal rings, suggesting potential applications in respiratory research.[6]

Use in Materials Science

The multiple nitrogen sites make it a candidate for use as a ligand in coordination chemistry or as a monomer in the synthesis of specialized polymers and resins. The hydroxyl group can also participate in polymerization reactions, such as the formation of polyurethanes.

Safety, Handling, and Toxicology

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as hazardous with the following primary risks:

-

Irritant: It is irritating to the skin, eyes, and respiratory system.[2]

-

Corrosive: May cause burns upon direct contact.[7]

-

Combustible Liquid: GHS Hazard Statement H227.

-

Causes severe skin burns and eye damage: GHS Hazard Statement H314.

-

May cause respiratory irritation: GHS Hazard Statement H335.

Handling and Personal Protective Equipment (PPE)

Protocol for Safe Handling:

-

Ventilation: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area thoroughly.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion can cause severe damage to mucous membranes.[7]

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[2] However, based on its functional groups and related compounds, it is expected to be harmful if ingested or inhaled and is corrosive to tissues.[2][7] Chronic exposure effects have not been determined. Researchers should treat this compound with the caution appropriate for a substance with an incomplete toxicological profile.

References

-

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

Sources

- 1. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 1-butoxy-3-(diethylamino)propan-2-ol | CAS#:32972-04-6 | Chemsrc [chemsrc.com]

- 4. 6322-01-6 Cas No. | 1-Amino-3-diethylamino-propan-2-ol | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. cas 6322-01-6|| where to buy this compound [spanish.chemenu.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-Amino-3-(diethylamino)propan-2-ol from Glycidyldiethylamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of 1-Amino-3-(diethylamino)propan-2-ol, a valuable diamino alcohol intermediate. The core of this process involves the nucleophilic ring-opening of glycidyldiethylamine using ammonia. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and detail the critical parameters that ensure a high-yield, high-purity synthesis.

Mechanistic Rationale: The Chemistry of Epoxide Ring-Opening

The synthesis hinges on the reaction between an epoxide (glycidyldiethylamine) and a nucleophile (ammonia). Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain due to their compressed bond angles.[1][2] This inherent strain is the driving force behind their high reactivity, particularly towards nucleophilic attack, which relieves the strain by cleaving a carbon-oxygen bond.[1][2]

The reaction proceeds under basic or neutral conditions via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The key steps are as follows:

-

Nucleophilic Attack: The nitrogen atom of ammonia, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of the asymmetric glycidyldiethylamine, the attack preferentially occurs at the less sterically hindered terminal carbon atom.[2]

-

Ring-Opening: This attack occurs from the backside, leading to the simultaneous cleavage of the C-O bond and the opening of the strained three-membered ring. This concerted step results in the formation of an alkoxide intermediate.[1]

-

Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source in the reaction medium, which in this case is water from the aqueous ammonium hydroxide solution, to yield the final this compound product.

A crucial aspect of this synthesis is the use of a significant molar excess of ammonium hydroxide. This strategy is employed to maximize the probability of the epoxide reacting with ammonia rather than the newly formed amino alcohol product.[5][6] If the product were to act as a nucleophile, it would lead to the formation of undesired, higher molecular weight byproducts.[6]

Caption: Figure 1: SN2 Reaction Mechanism.

Detailed Experimental Protocol

This section outlines a robust, step-by-step methodology for the synthesis, work-up, and purification of this compound.

Materials and Equipment

-

Reagents:

-

Glycidyldiethylamine (CAS: 3131-72-8)

-

Ammonium Hydroxide (25% w/w aqueous solution, CAS: 1336-21-6)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Ice-water bath

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Synthesis Procedure

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to cool.

-

Reagent Charging: Charge the flask with a concentrated solution of ammonium hydroxide (25% w/w). Begin stirring.

-

Substrate Addition: Add glycidyldiethylamine dropwise to the cold, stirring ammonium hydroxide solution over approximately 10 minutes.[7] The slow, controlled addition is critical to manage the exothermic nature of the epoxide ring-opening reaction.

-

Initial Reaction Phase: Maintain the reaction mixture at a low temperature (0-5°C) and continue stirring for 1 hour.[7]

-

Reaction Completion: Remove the ice bath and allow the mixture to naturally warm to room temperature. Continue stirring for an additional 14 hours to ensure the reaction proceeds to completion.[7]

Work-up and Purification

-

Solvent Removal: Concentrate the resulting reaction mixture using a rotary evaporator to remove excess ammonia and water.

-

Vacuum Distillation: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 84-90°C at a pressure of 500-600 mTorr.[7] This step is essential to isolate the pure product from any unreacted starting materials or byproducts.

Product Characterization

The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques. Mass spectrometry should reveal a molecular ion peak corresponding to the product's molecular weight (146.23 g/mol ), typically observed as [M+1]+ at m/z 147.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis based on published procedures.[7]

| Parameter | Value | Unit | Notes |

| Reactant: Glycidyldiethylamine | 3.2 | g | Limiting Reagent |

| Moles of Glycidyldiethylamine | 24.8 | mmol | |

| Reactant: Ammonium Hydroxide (25%) | 25 | mL | |

| Moles of Ammonia | ~159 | mmol | Approx. 6.4 molar excess |

| Reaction Time (Low Temp) | 1 | hour | At 0-5°C |

| Reaction Time (Room Temp) | 14 | hours | |

| Product Yield | 3.3 | g | |

| Theoretical Yield | 3.63 | g | |

| Percentage Yield | ~92 | % | |

| Product Boiling Point | 84-90 | °C | @ 500-600 mTorr |

| Product Molecular Weight | 146.23 | g/mol | |

| Observed Mass Spec Peak | 147 | m/z | [M+1]+ |

Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a linear workflow, ensuring reproducibility and clarity in the experimental design.

Caption: Figure 2: Experimental Workflow.

Safety and Handling Considerations

-

Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood.[8]

-

Glycidyldiethylamine: As with most epoxides, this compound should be handled with care, avoiding skin and eye contact.

-

Exothermic Reaction: The ring-opening of epoxides is an exothermic process. Maintaining a low temperature during the initial addition is crucial to prevent the reaction from becoming uncontrollable.

This guide provides a comprehensive framework for the successful synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development.

References

-

IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Science.gov. (n.d.). epoxide ring opening: Topics. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

ResearchGate. (2017, June). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

-

Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

-

Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]

-

European Patent Office. (1995, July 5). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

- Google Patents. (n.d.). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (c) 1-amino-3-[3-(1-piperidinylmethyl)-phenoxy]-2-propanol. Retrieved from [Link]

- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ammonia. PubChem. Retrieved from [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. echemi.com [echemi.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Ammonia | NH3 | CID 222 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Amino-3-(diethylamino)propan-2-ol" solubility and spectral data

An In-depth Technical Guide to 1-Amino-3-(diethylamino)propan-2-ol: Physicochemical Properties, Solubility, and Spectral Analysis

Introduction

This compound (CAS No: 6322-01-6) is a diamine alcohol characterized by the presence of a primary amine, a tertiary amine, and a secondary alcohol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis and a candidate for investigation in drug development, particularly in the design of ligands, catalysts, and pharmacologically active agents. Its structure allows for multiple points of interaction, including hydrogen bonding and acid-base chemistry, which are critical to its physical properties and potential applications.

This guide provides a detailed examination of the core physicochemical properties, solubility profile, and comprehensive spectral data of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to support researchers and developers in its effective application.

Molecular Structure

The structural arrangement of this compound is fundamental to understanding its chemical behavior.

Caption: Workflow for the analytical characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Expected Data: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. The primary expected ion would be the protonated molecular ion [M+H]⁺.

| Ion Adduct | Calculated m/z | Source |

| [M+H]⁺ | 147.1492 | [2][3] |

| [M+Na]⁺ | 169.1311 | [3] |

| [M+K]⁺ | 185.1051 | [3] |

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Set the instrument to operate in positive ion ESI mode.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the high-resolution mass measurement to confirm the elemental formula (C₇H₁₉N₂O⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Data: The spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500 - 3200 | O-H and N-H Stretch | Alcohol and Primary Amine | Very broad, strong absorption due to hydrogen bonding. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp absorptions. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium intensity, may be obscured by the broad O-H band. |

| 1250 - 1000 | C-N and C-O Stretch | Amines and Alcohol | Strong, complex absorptions in the fingerprint region. |

Experimental Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for obtaining a clean spectrum of the sample.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment in a molecule. While experimental spectra require acquisition, a predicted spectrum based on established principles offers valuable guidance.

Predicted ¹H NMR Spectrum (Reference: TMS, δ in ppm):

The molecule is chiral at C2, which can lead to diastereotopic protons in the adjacent methylene groups (C1 and C3), potentially resulting in more complex splitting patterns than simple first-order analysis would suggest.

| Atom(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H on C7, C5 | ~1.0 - 1.2 | Triplet (t) | 6H | -N(CH₂CH₃ )₂ |

| H on C1 | ~2.5 - 2.7 | Doublet of Doublets (dd) | 2H | H₂N-CH₂ -CH(OH) |

| H on C6, C4 | ~2.6 - 2.8 | Quartet (q) | 4H | -N(CH₂ CH₃)₂ |

| H on C3 | ~2.7 - 2.9 | Doublet of Doublets (dd) | 2H | -CH₂ -N(CH₂CH₃)₂ |

| H on C2 | ~3.6 - 3.8 | Multiplet (m) | 1H | -CH₂-CH (OH)-CH₂- |

| H on -NH₂, -OH | Variable | Broad Singlet (br s) | 3H | -NH₂ , -OH (exchangeable) |

Predicted ¹³C NMR Spectrum (Reference: TMS, δ in ppm):

| Atom | Predicted δ (ppm) | Assignment |

| C7, C5 | ~11 - 13 | -N(CH₂CH₃ )₂ |

| C1 | ~45 - 48 | H₂N-C H₂- |

| C6, C4 | ~47 - 50 | -N(C H₂CH₃)₂ |

| C3 | ~58 - 62 | -C H₂-N(Et)₂ |

| C2 | ~68 - 72 | -C H(OH)- |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will cause the -OH and -NH₂ protons to exchange, leading to their disappearance from the ¹H spectrum, which can be a useful diagnostic tool.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) for D₂O.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

References

Sources

Unveiling the Catalytic Potential of 1-Amino-3-(diethylamino)propan-2-ol: A Mechanistic and Application-Focused Whitepaper

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(diethylamino)propan-2-ol is a member of the 1,3-diamino alcohol family, a class of molecules with significant, yet not fully explored, potential in organocatalysis. While specific literature detailing the catalytic mechanism of this exact molecule is nascent, a robust mechanistic framework can be extrapolated from the well-documented behavior of related 1,3-diamine and amino alcohol catalysts. This guide synthesizes established principles to propose a detailed mechanism of action, outlines protocols for its experimental validation, and discusses its potential applications in asymmetric synthesis, a critical field for drug development. We will explore the cooperative catalysis enabled by its distinct functional groups—a primary amine, a tertiary amine, and a hydroxyl group—and present a model for its role in key carbon-carbon bond-forming reactions.

Introduction: The Strategic Value of Bifunctional Catalysts

In the landscape of modern organic synthesis, the development of efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to traditional metal-based catalysis. Within this field, bifunctional catalysts—molecules possessing two or more distinct functional groups that act in concert—are of particular interest for their ability to mimic enzymatic active sites, thereby achieving high levels of stereocontrol.

This compound represents a compelling, structurally simple yet functionally sophisticated scaffold for bifunctional catalysis. Its 1,3-diamine backbone, combined with a strategically placed hydroxyl group, offers multiple points of interaction with substrates, suggesting a capacity for orchestrating complex transformations with high precision. Vicinal amino alcohols are foundational components in many catalysts, ligands, and biologically active molecules, underscoring the importance of understanding their synthetic pathways and catalytic behavior.[1] This guide will elucidate the probable catalytic mechanism of this compound by drawing parallels with extensively studied 1,2- and 1,3-diamine systems.[2][3]

Core Mechanistic Principles: A Symphony of Functional Groups

The catalytic prowess of this compound stems from the cooperative action of its three key functional groups. While 1,2-diamine derivatives are well-studied, the 1,3-relationship in this molecule provides a unique spatial arrangement and flexibility.[2][3]

-

The Primary Amine (–NH₂): The Nucleophile Activator. In reactions involving carbonyl compounds (ketones or aldehydes), the primary amine is the workhorse for nucleophile activation. It readily condenses with the ketone or aldehyde to form a highly reactive enamine or imine intermediate. This conversion is a cornerstone of aminocatalysis, transforming a weakly nucleophilic carbonyl compound into a much more potent one.[2][3]

-

The Tertiary Amine (–NEt₂): The Electrophile Director. The tertiary amine typically functions as a Brønsted base or, upon protonation, as a directing group. In its protonated, ammonium salt form, it can act as a hydrogen-bond donor, activating and orienting the electrophile (e.g., an aldehyde or imine) for a stereoselective attack by the enamine. This dual role is critical for bringing the reacting partners into close proximity in a well-defined three-dimensional arrangement.[2][3]

-

The Hydroxyl Group (–OH): The Stereochemical Anchor. The secondary alcohol introduces an additional chiral center and a potent hydrogen-bond donor/acceptor site. This group is crucial for establishing a rigid, organized transition state. Through hydrogen bonding, it can further stabilize the interaction between the catalyst and the substrates, providing an additional layer of stereochemical control that differentiates it from simple diamine catalysts. While the 1,3-diamine moiety is essential for catalysis, the presence of the hydroxyl group fine-tunes the catalyst's stereodirecting ability.[2]

The synergy between these groups allows the catalyst to control the reaction pathway, leading to high yields and, most importantly, high enantioselectivity in the synthesis of chiral molecules.

Postulated Catalytic Cycle: The Asymmetric Mannich Reaction

To illustrate the mechanism, let's consider a model asymmetric Mannich reaction between a ketone (e.g., acetone) and an imine (e.g., N-benzylidene aniline). The 1,3-diamine framework is highly effective in catalyzing such reactions.[2][3]

Caption: Postulated catalytic cycle for an asymmetric Mannich reaction.

Step-by-Step Breakdown:

-

Enamine Formation: The primary amine of the catalyst reacts with the ketone, eliminating a molecule of water to form a chiral enamine intermediate. This is the activated nucleophile.

-

Electrophile Activation: An acid co-catalyst (often added or formed in situ) protonates the tertiary amine. This ammonium ion, along with the hydroxyl group, forms a chiral pocket that binds and activates the incoming imine (the electrophile) via hydrogen bonding.

-

Ternary Complex Assembly: The activated imine and the enamine are brought together within the catalyst's chiral scaffold, forming a highly organized ternary transition state. The specific 1,3-arrangement of the amino groups provides the necessary space and geometry for this assembly.[2]

-

Stereodetermining C-C Bond Formation: The enamine attacks one face of the activated imine. The facial selectivity is dictated by the steric and electronic environment created by the catalyst, particularly the orientation enforced by the network of hydrogen bonds from the protonated tertiary amine and the hydroxyl group.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by water (present in the reaction medium) to release the final chiral β-amino ketone product and regenerate the active catalyst, allowing it to enter a new cycle.

Experimental Validation: A Protocol for Mechanistic Investigation

To validate the catalytic efficacy of this compound, a researcher would typically perform a well-controlled series of experiments. The following protocol outlines a standard approach for testing its performance in the asymmetric Mannich reaction.

Objective: To determine the yield, diastereoselectivity, and enantioselectivity of the Mannich reaction between cyclohexanone and N-Boc-p-anisidine imine catalyzed by this compound.

Materials:

-

This compound (Catalyst)

-

Cyclohexanone (Nucleophile)

-

N-Boc-protected p-anisidine imine (Electrophile)

-

Benzoic Acid (Acid Co-catalyst)

-

Dichloromethane (Solvent, anhydrous)

-

Saturated aqueous sodium bicarbonate (Quenching agent)

-

Magnesium sulfate (Drying agent)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

NMR Spectrometer

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: To a flame-dried 10 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (2.0 mL) and stir the mixture until all solids dissolve. Add cyclohexanone (2.0 mmol, 2.0 eq).

-

Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the N-Boc imine (1.0 mmol, 1.0 eq) in one portion.

-

Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the limiting reagent (imine) is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis:

-

Determine the isolated yield of the pure Mannich product.

-

Analyze the product by ¹H NMR spectroscopy to determine the diastereomeric ratio (dr).

-

Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column with a suitable mobile phase.

-

Data Interpretation and Expected Outcomes

The success of the catalysis is measured by three key metrics: yield, diastereoselectivity (for products with two new stereocenters), and enantioselectivity. A systematic study would vary parameters like solvent, temperature, and the acid co-catalyst to optimize these outcomes.

Table 1: Representative Data for Catalyst Optimization

| Entry | Acid Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Benzoic Acid | CH₂Cl₂ | 0 | 24 | 85 | 95:5 | 92 |

| 2 | Acetic Acid | CH₂Cl₂ | 0 | 24 | 78 | 90:10 | 88 |

| 3 | Benzoic Acid | Toluene | 0 | 24 | 72 | 92:8 | 85 |

| 4 | Benzoic Acid | CH₂Cl₂ | 25 | 12 | 90 | 88:12 | 75 |

-

Yield: High yields (Entry 4) indicate an efficient catalytic turnover.

-

Diastereoselectivity (dr): A high dr (Entry 1) demonstrates the catalyst's ability to control the relative configuration of the two newly formed stereocenters.

-

Enantioselectivity (ee): A high ee (Entry 1) is the most critical measure of an asymmetric catalyst, indicating its effectiveness in producing one enantiomer over the other. The results suggest that lower temperatures generally improve stereoselectivity.

Conclusion and Future Outlook

This compound is a promising candidate for the development of novel catalytic systems. Based on established principles of aminocatalysis, its mechanism relies on the synergistic interplay of its primary amine, tertiary amine, and hydroxyl functionalities to create a highly organized, chiral environment for chemical reactions. This bifunctional approach, activating the nucleophile and electrophile simultaneously, is a hallmark of sophisticated catalyst design.

While this guide provides a robust, theory-backed framework for its mechanism of action, further empirical studies are essential. Future work should focus on exploring the full scope of its catalytic activity across a range of asymmetric transformations, including aldol reactions, Michael additions, and other C-C bond-forming reactions critical to the pharmaceutical and fine chemical industries. The synthesis and evaluation of derivatives will also be crucial for fine-tuning its steric and electronic properties to achieve even higher levels of efficiency and selectivity. The principles outlined herein provide a clear roadmap for academic and industrial researchers to unlock the full potential of this versatile catalytic scaffold.

References

- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2021).

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2021).

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2021).

Sources

- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Potential: A Technical Guide to the Research Applications of 1-Amino-3-(diethylamino)propan-2-ol

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-Amino-3-(diethylamino)propan-2-ol, a versatile trifunctional molecule. By dissecting its unique structural features—a primary amine, a tertiary amine, and a secondary alcohol—we elucidate its promise as a pivotal building block in medicinal chemistry, polymer science, and materials research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and workflows to stimulate innovation and discovery.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a chiral amino alcohol characterized by the presence of three distinct functional groups. This trifunctionality is the cornerstone of its chemical versatility, enabling it to serve as a linchpin in the synthesis of a diverse array of complex molecules. The primary amine offers a reactive site for amide bond formation, alkylation, and other nucleophilic additions. The tertiary amine provides a basic center and can participate in quaternization reactions, while the secondary alcohol can be engaged in esterification, etherification, and oxidation reactions. This unique combination makes it a highly valuable intermediate for creating molecules with tailored properties.

The strategic importance of such multi-functional building blocks in chemical synthesis is well-established, as they can significantly reduce the number of reaction steps required to build complex molecular architectures, thereby optimizing synthesis costs and improving overall efficiency.[1]

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The structural motif of amino alcohols is prevalent in a wide range of biologically active compounds. The presence of both amino and hydroxyl groups in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Synthesis of Chiral Ligands and Asymmetric Catalysis

The chiral nature of this compound makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Precursor for Bioactive Molecules

Derivatives of similar amino alcohols have shown promise in various therapeutic areas. For instance, related structures are key intermediates in the synthesis of drugs targeting neurological disorders.[2] The diethylamino group can enhance solubility and metabolic stability, desirable properties in drug candidates.[]

Polymer Science: A Monomer for Functional Polymers

The trifunctional nature of this compound allows it to act as a versatile monomer or cross-linking agent in the synthesis of functional polymers.

Polyurethanes and Polyamides

The primary amine and hydroxyl group can react with isocyanates and carboxylic acid derivatives, respectively, to form polyurethanes and polyamides. The pendant diethylamino group can impart unique properties to the resulting polymer, such as improved adhesion, catalytic activity, or pH-responsiveness. For example, related amino alcohols are utilized as catalysts in the production of polyurethane foams.[4]

Development of Smart Materials

The tertiary amine functionality can be protonated or deprotonated in response to changes in pH, making it a suitable component for "smart" polymers that exhibit stimuli-responsive behavior. Such materials have potential applications in drug delivery, sensors, and self-healing materials.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of glycidyldiethylamine with an ammonia source.[5]

Materials:

-

Glycidyldiethylamine

-

Ammonium hydroxide (25% w/w)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Cool a solution of ammonium hydroxide in a round-bottom flask to 0-5°C using an ice bath.[5]

-

Slowly add glycidyldiethylamine dropwise to the cold ammonium hydroxide solution over a period of 10 minutes with continuous stirring.[5]

-

Maintain the reaction mixture at 0-5°C for 1 hour.[5]

-

Allow the reaction to warm to room temperature and continue stirring for 14 hours.[5]

-

Remove the excess ammonium hydroxide and water under reduced pressure using a rotary evaporator.[5]

-

Purify the crude product by distillation (84-90°C at 500-600 mT) to obtain pure 1-amino-3-diethylamino-propan-2-ol.[5]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Glycidyldiethylamine | 129.21 | 3.2 | 24.8 |

| Ammonium Hydroxide (25%) | 35.05 | 25 mL | 159 |

Table 1: Reagent quantities for the synthesis of this compound.

General Procedure for Amide Coupling

The primary amine of this compound can be readily acylated to form amides, which can serve as intermediates for a variety of pharmaceutical compounds.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., DCC, EDC)

-

Solvent (e.g., Dichloromethane, Dimethylformamide)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent under a nitrogen atmosphere.

-

Add the coupling agent and stir for 10-15 minutes.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove any precipitated by-products.

-

Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and coupling agent residues.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and potential applications of this compound.

Sources

The Strategic Utility of 1-Amino-3-(diethylamino)propan-2-ol and its Analogs as Versatile Precursors in Modern Drug Discovery

Abstract

The aminopropanol scaffold represents a cornerstone in contemporary medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the significance of 1-Amino-3-(diethylamino)propan-2-ol as a representative precursor within this chemical class. We will explore its synthesis, fundamental reactivity, and, by extension, the broader applications of closely related aminopropanol derivatives in the development of commercially significant pharmaceuticals. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations and practical methodologies for leveraging these critical building blocks in drug discovery programs.

Introduction: The Aminopropanol Motif in Medicinal Chemistry

The 1,3-aminopropanol backbone is a privileged scaffold in drug design, conferring favorable pharmacokinetic properties such as improved solubility and the ability to form key hydrogen bonds with biological targets. The presence of primary and tertiary amine functionalities, along with a secondary alcohol, in molecules like this compound, provides multiple reactive handles for synthetic diversification. This allows for the systematic modification of molecular properties to optimize potency, selectivity, and metabolic stability. While direct applications of this compound are not extensively documented in publicly available literature for specific marketed drugs, its structural motifs are present in a variety of therapeutic agents, making it and its analogs crucial intermediates in pharmaceutical research and development. This guide will use this compound as a central case study to explore the broader utility of this class of compounds.

Synthesis and Physicochemical Properties of this compound

A robust and scalable synthesis of this compound is essential for its utilization in drug discovery campaigns. A common and efficient method involves the nucleophilic ring-opening of an epoxide.

Synthetic Protocol: From Epoxide to Aminopropanol

A widely employed synthetic route to this compound proceeds via the reaction of glycidyldiethylamine with an excess of ammonium hydroxide.[1] This reaction is a classic example of an SN2-type epoxide opening under basic conditions.

Experimental Protocol:

-

To an ice-cold solution of 25% (w/w) ammonium hydroxide (159 mmol), add glycidyldiethylamine (24.8 mmol) dropwise over a period of 10 minutes, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, evaporate the excess ammonium hydroxide and water under reduced pressure.

-

Distill the crude product under vacuum (84-90 °C at 500-600 mT) to yield pure this compound.[1]

This protocol typically affords the desired product in high yield (around 92%) and purity.[1]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₁₈N₂O |

| Molecular Weight | 146.23 g/mol |

| Appearance | Liquid |

| Boiling Point | 81-83 °C at 15 mmHg |

| Density | 0.884 g/mL at 25 °C |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound and its analogs stems from the differential reactivity of its functional groups. The primary amine is a potent nucleophile, readily participating in alkylation, acylation, and amidation reactions. The secondary alcohol can be oxidized to a ketone or engaged in etherification and esterification reactions. The tertiary amine can act as a base or be quaternized. This trifunctional nature allows for the construction of complex molecular architectures.

Key Chemical Transformations

-

N-Alkylation/Acylation: The primary amine can be selectively functionalized in the presence of the tertiary amine due to its higher reactivity. This is a cornerstone for building side chains and linking the aminopropanol core to other pharmacophores.

-

O-Alkylation/Acylation: The hydroxyl group can be modified to modulate solubility and lipophilicity.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, providing a key intermediate for further derivatization.

These transformations are fundamental in the synthesis of a wide range of pharmaceutical agents.

Case Studies: Aminopropanol Analogs in Marketed Drugs

1,3-Diamino-2-propanol in Contrast Media

1,3-Diamino-2-propanol (DAP) is a critical building block in the synthesis of non-ionic X-ray contrast agents like Iohexol and the macrocyclic MRI contrast agent Gadobutrol.[2] The diamino-alcohol structure is key to attaching hydrophilic side chains that improve solubility and reduce osmolality, enhancing the safety profile of these diagnostic agents.[2]

Synthesis of an Iohexol Intermediate:

The synthesis involves the N-alkylation of a triiodinated aromatic core with a derivative of 1,3-diamino-2-propanol.[2]

Caption: Synthesis of an Iohexol intermediate using a DAP derivative.

3-(Methylamino)-1-phenyl-1-propanol in Antidepressants

The synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluoxetine (Prozac™) can utilize 3-methylamino-1-phenyl-1-propanol as a key precursor.[3] This intermediate is synthesized and then coupled with another aromatic fragment to yield the final active pharmaceutical ingredient (API).

Experimental Protocol for Fluoxetine Synthesis from the Precursor:

-

React 3-methylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride.

-

The reaction is typically carried out in the presence of a base, such as sodium hydride, in a suitable solvent like dimethyl sulfoxide (DMSO).

-

The resulting fluoxetine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a solvent like ether.[3]

3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Neurological Drugs

(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety.[4][5] This highlights the importance of stereochemistry in the aminopropanol precursor for the biological activity of the final drug.

Future Perspectives and Conclusion

The 1-amino-3-(substituted-amino)propan-2-ol scaffold, exemplified by this compound, continues to be a valuable platform in drug discovery. Its inherent trifunctional nature allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. While the direct application of the title compound in marketed drugs is not widely reported, the successful use of its close analogs in a range of therapeutic areas, from diagnostic agents to treatments for neurological disorders, underscores the enduring importance of this chemical class. As synthetic methodologies become more advanced, we can anticipate the development of novel catalysts and reagents that will further expand the synthetic utility of these versatile precursors, paving the way for the discovery of next-generation therapeutics.

References

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Google Patents. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.

- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

- Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Available at: [Link]

- Google Patents. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

Sources

- 1. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]